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Compound of Interest

Compound Name: 1,2-Cyclohexanedicarboxylic acid

Cat. No.: B167927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a key synthetic pathway for the atypical antipsychotic

agent Lurasidone, commencing from the pivotal starting material, trans-1,2-
cyclohexanedicarboxylic acid. This document provides a comprehensive overview of the

synthetic strategy, detailed experimental protocols derived from established literature, and

quantitative data to inform process development and optimization.

Introduction
Lurasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors,

and a partial agonist at 5-HT1A receptors.[1] Its unique pharmacological profile contributes to

its efficacy in treating schizophrenia and bipolar depression with a favorable side-effect profile,

particularly concerning metabolic effects.[1] The synthesis of Lurasidone is a multi-step

process, with the cyclohexane moiety forming a crucial part of its complex molecular

architecture. One established synthetic route utilizes trans-1,2-cyclohexanedicarboxylic acid
as a readily available and versatile starting material.[2][3] This guide will focus on the synthetic

sequence that transforms this dicarboxylic acid into the core cyclohexane fragment of

Lurasidone, and its subsequent elaboration to the final active pharmaceutical ingredient (API).

Overall Synthetic Strategy
The synthesis of Lurasidone from trans-1,2-cyclohexanedicarboxylic acid can be broadly

divided into two main approaches: one starting with the racemic dicarboxylic acid followed by
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chiral resolution at a later stage, and another that employs an early-stage resolution of the

dicarboxylic acid to yield the desired (1R,2R)-enantiomer, which is then carried through the

synthesis.[2][3][4] The latter approach is often preferred in industrial settings to avoid the

complexities of resolving the final, more complex Lurasidone molecule.

The general synthetic pathway is outlined below:

Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid (Optional but

Recommended): The racemic mixture is resolved to isolate the (1R,2R)-(-)-1,2-
cyclohexanedicarboxylic acid, the enantiomer required for the correct stereochemistry in

Lurasidone.[4][5]

Reduction to Diol: The dicarboxylic acid is reduced to the corresponding diol, (1R,2R)-1,2-

cyclohexanedimethanol.

Mesylation: The diol is converted to a more reactive intermediate, ((1R,2R)-cyclohexane-1,2-

diyl)bis(methylene)dimethanesulfonate, by reaction with a mesylating agent.[6]

N-Alkylation and Cyclization: The dimesylate is reacted with 1-(1,2-benzisothiazol-3-

yl)piperazine to form a key spiro intermediate.[3]

Final Condensation: The spiro intermediate is then condensed with bicyclo[2.2.1]heptane-2-

exo-3-exo-dicarboximide to yield Lurasidone.[3]

Salt Formation: The Lurasidone free base is converted to its hydrochloride salt for improved

stability and bioavailability.[7]

The following diagram illustrates the core synthetic pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://patents.google.com/patent/WO2014102808A1/en
https://patents.google.com/patent/WO2016059649A1/en
https://www.chembk.com/en/chem/Lurasidone%20intermediate%206
https://www.benchchem.com/product/b167927?utm_src=pdf-body
https://www.benchchem.com/product/b167927?utm_src=pdf-body
https://www.benchchem.com/product/b167927?utm_src=pdf-body
https://www.chembk.com/en/chem/Lurasidone%20intermediate%206
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0671507.htm
https://patents.google.com/patent/WO2015056205A1/en
https://patents.google.com/patent/WO2016059649A1/en
https://patents.google.com/patent/WO2016059649A1/en
https://www.researchgate.net/publication/395671488_Research_on_the_synthetic_methodology_for_lurasidone_hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Racemic trans-1,2-Cyclohexane
dicarboxylic Acid

(1R,2R)-1,2-Cyclohexane
dicarboxylic Acid

Resolution
(e.g., (R)-1-phenylethylamine) (1R,2R)-1,2-Cyclohexane

dimethanol

Reduction
(e.g., LiAlH4, Red-Al) ((1R,2R)-Cyclohexane-1,2-diyl)bis

(methylene)dimethanesulfonate

Mesylation
(Mesyl Chloride)

trans-3a,7a-Octahydroisoindolium-2-spiro-
1'-[4'-(1,2-benzisothiazol-3-yl)]piperazine

methanesulfonate

N-Alkylation &
Cyclization

Lurasidone (Free Base)

Condensation
(K2CO3)

Lurasidone Hydrochloride

Acidification
(HCl)

1-(1,2-Benzisothiazol
-3-yl)piperazine

Bicyclo[2.2.1]heptane-2-exo
-3-exo-dicarboximide

Click to download full resolution via product page

Figure 1: Overall synthetic pathway for Lurasidone starting from trans-1,2-
cyclohexanedicarboxylic acid.

Experimental Protocols
The following sections provide detailed experimental methodologies for the key transformations

in the synthesis of Lurasidone.

Resolution of Racemic trans-1,2-
Cyclohexanedicarboxylic Acid
Objective: To isolate the (1R,2R)-enantiomer from the racemic mixture.

Methodology: This protocol is based on the diastereomeric salt crystallization method.[5]

Salt Formation:

In a suitable reaction vessel, suspend racemic trans-1,2-cyclohexanedicarboxylic acid
(1.0 eq) in a mixture of methanol and isopropanol (1:1 v/v).

Slowly add (R)-1-phenylethylamine (0.7-0.8 eq) to the suspension with stirring over a

period of 30 minutes, maintaining the temperature between 30-40 °C.
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Continue stirring for 2-3 hours at the same temperature to allow for complete salt

formation.

Crystallization and Isolation:

Collect the resulting solid by filtration and wash with a cold 1:1 mixture of methanol and

isopropanol.

Dry the crude salt under reduced pressure.

Recrystallize the crude salt from a hot mixture of methanol and isopropanol (1:1 v/v).

Cool the solution to room temperature, filter the purified salt, wash with a cold

methanol/isopropanol mixture, and dry under reduced pressure.

Liberation of the Free Acid:

Dissolve the dried, purified salt in approximately 2 N hydrochloric acid.

Extract the aqueous solution with ethyl acetate (2x volumes).

Combine the organic layers and wash with saturated brine.

Remove the ethyl acetate by distillation under reduced pressure.

Add cyclohexane to the residue to precipitate the product.

Filter the solid, wash with cyclohexane, and dry under vacuum at 45-50 °C to yield

(1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid.

Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid
to (1R,2R)-1,2-Cyclohexanedimethanol
Objective: To reduce the carboxylic acid functionalities to primary alcohols.

Methodology: This procedure utilizes a powerful reducing agent such as Lithium Aluminium

Hydride (LiAlH₄).[3]
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Reaction Setup:

In a flame-dried, inert-atmosphere (e.g., Nitrogen or Argon) reaction vessel, suspend

Lithium Aluminium Hydride (excess, e.g., 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

Cool the suspension to 0 °C in an ice bath.

Addition of Dicarboxylic Acid:

Dissolve (1R,2R)-1,2-cyclohexanedicarboxylic acid (1.0 eq) in anhydrous THF.

Add the solution of the dicarboxylic acid dropwise to the LiAlH₄ suspension, maintaining

the temperature below 10 °C.

Reaction and Quenching:

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS until

completion.

Cool the reaction mixture back to 0 °C.

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed

by 15% aqueous NaOH, and then more water (Fieser workup).

Stir the resulting granular precipitate for 30 minutes.

Workup and Isolation:

Filter the solid and wash thoroughly with THF.

Combine the filtrate and washings, and concentrate under reduced pressure to yield crude

(1R,2R)-1,2-cyclohexanedimethanol, which can be used in the next step with or without

further purification.

Synthesis of ((1R,2R)-Cyclohexane-1,2-
diyl)bis(methylene)dimethanesulfonate
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Objective: To convert the diol into a dimesylate, a good leaving group for subsequent

nucleophilic substitution.

Methodology:[6]

Reaction Setup:

Dissolve (1R,2R)-1,2-cyclohexanedimethanol (1.0 eq) in a suitable solvent such as methyl

isobutyl ketone or dichloromethane, along with a tertiary amine base like triethylamine

(2.2-2.5 eq).

Cool the solution to 0-5 °C.

Mesylation:

Add methanesulfonyl chloride (mesyl chloride, 2.1-2.3 eq) dropwise to the cooled solution,

ensuring the temperature remains below 10 °C.

Stir the mixture at this temperature until the reaction is complete (monitor by TLC or LC-

MS).

Workup and Isolation:

Add water to the reaction mixture to quench any remaining mesyl chloride and dissolve

the triethylamine hydrochloride salt.

Separate the organic phase.

Wash the organic phase with water and then brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude dimesylate. This intermediate is often used directly in

the next step without extensive purification due to potential instability.

Synthesis of Lurasidone
Objective: The final coupling steps to assemble the Lurasidone molecule.
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Methodology: This is a two-step, one-pot or sequential process involving the formation of a

spiro intermediate followed by condensation. An industrial process is described in patent

WO2015056205A1.[6]

Formation of the Spiro Intermediate:

The dimesylate from the previous step is reacted with 3-(piperazin-1-yl)benzo[d]isothiazole

in an organic solvent in the presence of a base such as calcium hydroxide.[6] This forms

the (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium

methanesulfonate intermediate.

Final Condensation:

Suspend the spiro intermediate (e.g., 66.2 mol), (3aR,4S,7R,7aS)-4,7-Methano-1H-

isoindole-1,3(2H)-dione (bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide) (e.g., 72.8

mol), and potassium carbonate (e.g., 79.7 mol) in toluene (e.g., 270 L).[8]

Heat the suspension to 105 °C and maintain for approximately 15 hours, monitoring the

reaction progress by UPLC.[8]

Workup and Isolation of Lurasidone Hydrochloride:

Upon completion, cool the reaction mixture to room temperature.

Add water (e.g., 90 L) and separate the phases.[8]

Concentrate the organic phase to a smaller volume.

Treat the concentrated solution with HCl in isopropanol to precipitate Lurasidone as its

hydrochloride salt.[8]

Filter the solid, wash with isopropanol, and dry to obtain Lurasidone hydrochloride.

The following diagram illustrates the experimental workflow for the final condensation and salt

formation step.
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Figure 2: Workflow for the final condensation and isolation of Lurasidone HCl.
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Quantitative Data
The following table summarizes representative quantitative data for the synthesis of Lurasidone

and its intermediates, as reported in the literature.
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Step
Starting
Material

Product
Reagents
and
Solvents

Yield
Purity
(Method)

Referenc
e

Final

Condensati

on and Salt

Formation

(3aR,7aR)-

4'-

(benzo[d]is

othiazol-3-

yl)octahydr

ospiro

[isoindole-

2,1'-

piperazin]-

2-ium

methanesu

lfonate

(28.8 kg)

Lurasidone

Hydrochlori

de

(3aR,4S,7

R,7aS)4,7-

Methano-

1H-

isoindole-

1,3(2H)-

dione (12.0

kg), K₂CO₃

(11.0 kg),

Toluene

(270 L),

HCl in

Isopropano

l

98.3%
99.49%

(HPLC)
[8]

Imide

Formation

(for one of

the key

intermediat

es)

Anhydride

6 (70.0 kg)
Imide 7

Ammonium

acetate

(98.6 kg)

98.8%
99.84%

(GC)
[6]

Mesylation

(of a

related

diol)

Intermediat

e 1 (13.5 g)

Intermediat

e 2

Mesyl

chloride

(14.9 ml),

Triethylami

ne (50 ml),

Methyl

isobutyl

ketone

(400 ml)

92.8%
Not

specified
[6]

Overall

Yield (from

(1R,2R)-1,

(1R,2R)-1,

2-

cyclohexan

Lurasidone

Hydrochlori

de

Multi-step

synthesis

34.3% Confirmed

by NMR

[7]
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2-

cyclohexan

edimethan

ol)

edimethan

ol

Conclusion
The synthesis of Lurasidone utilizing trans-1,2-cyclohexanedicarboxylic acid as a starting

material represents a viable and scalable route to this important pharmaceutical agent. The key

strategic decision lies in whether to perform a chiral resolution at the outset with the

dicarboxylic acid or on a later-stage intermediate. The protocols and data presented in this

guide, derived from patent literature and research articles, provide a solid foundation for

researchers and drug development professionals engaged in the synthesis and manufacturing

of Lurasidone. Careful control of reaction conditions and purification procedures at each step is

critical to achieving high yields and the stringent purity required for an active pharmaceutical

ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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